molecular formula C17H17Cl2N3O3 B12634904 Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate

Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate

Cat. No.: B12634904
M. Wt: 382.2 g/mol
InChI Key: VRFABHVXNXHNGF-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Identification

The compound’s IUPAC name, methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate , systematically describes its structure (Figure 1). Its molecular formula, $$ \text{C}{17}\text{H}{17}\text{Cl}2\text{N}3\text{O}_3 $$, corresponds to a molecular weight of 382.2 g/mol. The pyrimidine core is substituted at four positions:

  • Position 2 : A cyclopropyl group, introducing steric bulk and conformational constraints.
  • Position 4 : A methyl carboxylate ester ($$ \text{COOCH}_3 $$), enhancing solubility and serving as a potential site for hydrolysis.
  • Position 5 : A chlorine atom, acting as an electron-withdrawing group.
  • Position 6 : A [(4-chloro-3-methoxyphenyl)methylamino] group, contributing aromaticity and hydrogen-bonding capabilities.

Key Functional Groups:

  • Pyrimidine Ring : A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
  • Chlorine Atoms : At positions 5 (pyrimidine) and 4 (aryl ring), influencing electronic density and reactivity.
  • Methoxy Group : At position 3 of the aryl ring, providing steric and electronic modulation.
  • Cyclopropyl Substituent : A strained three-membered carbon ring affecting molecular geometry.
Table 1: Functional Group Analysis
Position Substituent Role
2 Cyclopropyl Conformational restriction
4 Methyl carboxylate Solubility enhancement
5 Chlorine Electron withdrawal
6 Aryl-methylamino group Hydrogen bonding/π-π stacking

The SMILES notation, COC(=O)C1=NC(=NC(=C1Cl)NCC2=CC(=C(C=C2)Cl)OC)C3CC3 , confirms connectivity. The InChIKey VRFABHVXNXHNGF-UHFFFAOYSA-N provides a unique identifier for structural verification.

Crystallographic Characterization and Conformational Dynamics

While crystallographic data for this specific compound are not publicly available, insights can be inferred from analogous pyrimidine derivatives. For example:

  • Pyrimidine rings typically exhibit planar geometry, but substituents like cyclopropyl groups may induce puckering.
  • Methyl carboxylate esters in similar compounds adopt s-cis or s-trans conformations depending on steric and electronic factors.

Hypothetical Conformational Analysis:

  • Cyclopropyl Strain : The cyclopropyl group’s 60° bond angles may distort the pyrimidine ring, increasing torsional strain.
  • Aryl-Methylamino Group : The [(4-chloro-3-methoxyphenyl)methylamino] side chain likely rotates freely, enabling interactions with adjacent molecules or receptors.
Table 2: Predicted Structural Parameters
Parameter Value (Estimated)
Pyrimidine ring planarity ±0.05 Å deviation
Dihedral angle (cyclopropyl) 15–25°
C=O bond length 1.21 Å

Comparative data from structurally related compounds, such as methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate (CID 84679325), show that cyclopropyl substitution reduces symmetry but enhances thermal stability.

Comparative Analysis with Pyrimidine-Based Analogues

This compound shares structural motifs with several pyrimidine derivatives, yet its substitution pattern confers distinct properties:

Electronic Effects

  • Chlorine vs. Methoxy Groups : Compared to 4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine (CID 10934430), the absence of a methylsulfanyl group in the target compound reduces lipophilicity but improves hydrogen-bonding potential.
  • Carboxylate vs. Carboxylic Acid : The methyl ester in the target compound contrasts with the free carboxylic acid in 4-[[(3-chloro-4-methoxyphenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylic acid (CAS 330785-84-7), altering solubility and metabolic stability.
Table 3: Comparative Properties of Pyrimidine Analogues
Compound (CID/CAS) Molecular Weight Key Substituents LogP* (Estimated)
Target Compound (CID 67094561) 382.2 g/mol Cl, cyclopropyl, methyl carboxylate 2.8
CID 84679325 307.1 g/mol Cl, cyclopropyl 3.1
CID 10934430 266.8 g/mol Cl, methylsulfanyl 3.5
CAS 330785-84-7 392.8 g/mol Cl, pyrrolidinyl, carboxylic acid 1.9

*LogP values estimated via fragment-based methods.

Steric and Geometric Considerations

  • The cyclopropyl group in the target compound introduces greater steric hindrance than the methylsulfanyl group in CID 10934430, potentially affecting binding interactions.
  • The methyl carboxylate at position 4 contrasts with the carboxylic acid in CAS 330785-84-7, which ionizes at physiological pH, influencing bioavailability.

Properties

Molecular Formula

C17H17Cl2N3O3

Molecular Weight

382.2 g/mol

IUPAC Name

methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate

InChI

InChI=1S/C17H17Cl2N3O3/c1-24-12-7-9(3-6-11(12)18)8-20-16-13(19)14(17(23)25-2)21-15(22-16)10-4-5-10/h3,6-7,10H,4-5,8H2,1-2H3,(H,20,21,22)

InChI Key

VRFABHVXNXHNGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NC(=NC(=C2Cl)C(=O)OC)C3CC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of chloro-substituted pyrimidines, which are widely studied for their pharmaceutical and agrochemical applications. Below is a comparative analysis with structurally related analogs (see Table 1):

Table 1: Comparison with Structurally Similar Pyrimidine Derivatives

Compound Name Substituents Key Features Similarity Score* Reference
Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate 2-cyclopropyl, 4-carboxylate, 5-Cl, 6-(4-Cl-3-MeO-benzylamino) High steric bulk, mixed electronic effects N/A Target compound
4-Chloro-2-methyl-6-phenylpyrimidine 2-methyl, 4-Cl, 6-phenyl Simpler substitution; lacks amino or carboxylate groups 0.83
4-Chloro-6-isopropylpyrimidin-2-amine 2-amine, 4-Cl, 6-isopropyl Polar NH₂ group enhances hydrogen bonding potential 0.81
4-Chloro-6-methylpyrimidin-2-amine 2-amine, 4-Cl, 6-methyl Minimal steric hindrance; limited solubility 0.75

*Similarity scores (0–1 scale) based on structural overlap with the target compound .

Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The target compound’s methylamino and carboxylate groups may engage in intermolecular hydrogen bonds, akin to patterns observed in NH₂-containing analogs (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) .
  • Crystal Packing : The cyclopropyl group in the target compound likely induces unique packing modes compared to phenyl or methyl substituents in analogs, as seen in crystallographic studies using SHELX and ORTEP .

Biological Activity

Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine ring substituted with various functional groups, which are crucial for its biological activity. The molecular formula is C16H17ClN4O2C_{16}H_{17}ClN_4O_2, and its structure can be represented as follows:

Methyl 5 chloro 6 4 chloro 3 methoxyphenyl methylamino 2 cyclopropylpyrimidine 4 carboxylate\text{Methyl 5 chloro 6 4 chloro 3 methoxyphenyl methylamino 2 cyclopropylpyrimidine 4 carboxylate}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Notably, it has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it significantly suppresses COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib . The compound's mechanism involves the downregulation of pro-inflammatory cytokines and the inhibition of nitric oxide synthase (iNOS) expression in activated macrophages.

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it has been reported to inhibit the growth of breast cancer cells by targeting key signaling pathways involved in cell proliferation .

Case Studies

  • In vitro Studies : A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in decreased tumor size and weight compared to control groups. Histological analyses revealed reduced inflammation and tumor necrosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished based on structural modifications. Substituents such as chlorine and methoxy groups at specific positions on the aromatic ring have been shown to significantly influence the compound's potency against COX enzymes and cancer cell lines.

SubstituentEffect on Activity
ChlorineIncreased COX-2 inhibition
MethoxyEnhanced anticancer activity

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